Product packaging for cis-1,3-Dimethylcycloheptane(Cat. No.:CAS No. 13151-53-6)

cis-1,3-Dimethylcycloheptane

Cat. No.: B228592
CAS No.: 13151-53-6
M. Wt: 126.24 g/mol
InChI Key: PTWXFJWKUMXFLI-UHFFFAOYSA-N
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Description

cis-1,3-Dimethylcycloheptane (CAS Registry Number: 13151-53-6) is an alicyclic organic compound with the molecular formula C9H18 and a molecular weight of 126.24 g/mol . This stereoisomer features two methyl groups located at the 1 and 3 positions of a seven-membered cycloheptane ring, oriented on the same plane, a configuration that can influence its stability and reactivity in research applications . Chemical and Physical Properties This compound has a calculated boiling point of 424.47 K (151.32 °C) and a melting point of 190.81 K (-82.34 °C) . Other key thermodynamic properties include a standard enthalpy of formation of -201.27 kJ/mol in the gas phase and a standard Gibbs free energy of formation of 29.54 kJ/mol . Its heat capacity in the gaseous state (Cp,gas) ranges from 254.42 to 360.93 J/mol×K between 424.47 and 631.20 K . The critical temperature and pressure are 631.20 K and 2814.34 kPa, respectively . Research Applications and Value The specific spatial arrangement of this compound makes it a compound of interest in various research fields. While its cyclohexane analog is known to act as a co-solvent or additive in catalytic reactions for fine chemical manufacturing, leading to better yields and more controlled reaction environments . In polymer research, such structural analogs can serve as building blocks or stabilizers, contributing to the development of materials with enhanced resistance to heat and mechanical stress . The properties of this compound suggest potential utility in pharmaceutical R&D as a non-reactive solvent during synthesis or purification stages, where its chemical inertness and solubility profile can help maintain high levels of purity and consistency . Note for Researchers This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this chemical with appropriate safety protocols based on its physical properties and safety data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10FeNO11 B228592 cis-1,3-Dimethylcycloheptane CAS No. 13151-53-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13151-53-6

Molecular Formula

C4H10FeNO11

Molecular Weight

126.24 g/mol

IUPAC Name

1,3-dimethylcycloheptane

InChI

InChI=1S/C9H18/c1-8-5-3-4-6-9(2)7-8/h8-9H,3-7H2,1-2H3

InChI Key

PTWXFJWKUMXFLI-UHFFFAOYSA-N

SMILES

CC1CCCCC(C1)C

Canonical SMILES

CC1CCCCC(C1)C

Synonyms

cis-1,3-Dimethylcycloheptane

Origin of Product

United States

Synthetic Methodologies for Stereoselective Access to Cis 1,3 Dimethylcycloheptane

Strategies for Seven-Membered Ring Construction with Defined Stereochemistry

The construction of a seven-membered ring with specific stereochemical outcomes requires careful selection of the synthetic approach. The inherent flexibility of the cycloheptane (B1346806) ring makes controlling the spatial relationship between substituents a non-trivial task. Key strategies often rely on intramolecular reactions where the stereochemistry of the acyclic precursor dictates the stereochemical outcome of the cyclized product.

Several powerful methods have been developed for the synthesis of seven-membered rings, including:

Intramolecular Cyclization Reactions: These are among the most common approaches, wherein a linear precursor is induced to form a ring. The pre-existing stereocenters in the acyclic chain can effectively control the stereochemistry of the newly formed centers in the ring. Methods like intramolecular aldol (B89426) reactions, Dieckmann condensations, and radical cyclizations are prominent examples. researchgate.net

Ring-Expansion Reactions: This strategy avoids the entropic penalties of a direct 7-membered ring closure by starting with a smaller, more easily formed ring (e.g., a cyclohexane (B81311) derivative) and expanding it. nih.gov Oxidative rearrangements and reactions mediated by hypervalent iodine reagents have proven effective for this purpose. nih.gov The stereochemistry of the substituents on the initial ring can be relayed to the expanded product.

Cycloaddition Reactions: [n+m] cycloadditions, such as [4+3] cycloadditions between a diene and an allyl cation equivalent, provide a direct route to seven-membered rings with a high degree of stereocontrol, often setting multiple stereocenters in a single step.

For the specific synthesis of a cis-1,3-disubstituted pattern, intramolecular strategies are particularly relevant. An acyclic precursor with the desired relative stereochemistry at the eventual C1 and C3 positions can be designed to cyclize in a manner that preserves this relationship.

Exploration of Catalytic Hydrogenation Routes for Cycloheptene (B1346976) Precursors

Catalytic hydrogenation of a suitably substituted cycloheptene precursor is a direct and efficient method for obtaining cis-1,3-dimethylcycloheptane. This method relies on the principle of syn-addition, where both hydrogen atoms are delivered to the same face of the double bond. youtube.com

The stereochemical outcome of catalytic hydrogenation is dictated by the mechanism of the reaction, which occurs on the surface of a heterogeneous metal catalyst (e.g., Palladium, Platinum, Rhodium). youtube.com The process can be described in several key steps:

Adsorption of Reactants: Both the dihydrogen (H₂) and the alkene substrate adsorb onto the surface of the metal catalyst. The H-H bond is weakened or broken, forming metal-hydride bonds. youtube.com

Alkene Coordination: The cycloheptene precursor approaches the catalyst surface and coordinates via its π-bond.

Hydrogen Transfer: The reaction proceeds through the stepwise transfer of two hydrogen atoms from the catalyst surface to the carbons of the double bond. youtube.com

Stereospecificity: Crucially, the alkene generally remains adsorbed to the surface between the two hydrogen transfers. This forces both hydrogen atoms to add to the same face of the double bond—the face complexed with the catalyst. youtube.comyoutube.com

For a precursor like 1,3-dimethylcycloheptene, the molecule will preferentially adsorb onto the catalyst surface from the face opposite to the two methyl groups to minimize steric hindrance. Consequently, the hydrogen atoms are delivered from this less hindered face, resulting in the formation of the cis diastereomer, where both methyl groups are on one side of the ring and the newly added hydrogens are on the other.

CatalystSupportTypical Characteristics and Influence on Selectivity
Palladium (Pd)Carbon (C)Highly active and commonly used. Generally provides excellent yields for simple alkene hydrogenations. Diastereoselectivity is primarily governed by substrate sterics.
Platinum(IV) oxide (PtO₂)None (Adams' catalyst)A versatile and highly effective catalyst, often used under slightly more forcing conditions. Can sometimes offer different selectivity profiles compared to Pd/C, especially with more complex substrates.
Rhodium (Rh)Alumina (Al₂O₃) or Carbon (C)Particularly effective for the hydrogenation of aromatic rings but also highly active for alkenes. Chiral Rhodium complexes are famously used for enantioselective hydrogenations. youtube.com
Raney Nickel (Ra-Ni)NoneA cost-effective catalyst, though sometimes less selective. Its high activity can sometimes lead to over-reduction or isomerization.

For the hydrogenation of a 1,3-dimethylcycloheptene, standard catalysts like Pd/C or PtO₂ are generally sufficient to achieve high cis diastereoselectivity, as the stereochemical outcome is strongly directed by the steric influence of the pre-existing methyl groups.

Multi-Step Synthesis Pathways for Stereocontrolled Methyl Group Introduction

An alternative to forming the ring and then hydrogenating a double bond is to construct the cycloheptane skeleton and then introduce the methyl groups with the desired stereochemistry. This approach often provides more flexibility and control.

Intramolecular cyclization of an acyclic precursor is a powerful method for forging the seven-membered ring with the methyl groups already in place. The success of this strategy hinges on designing a precursor where the desired cis stereochemistry is established through a diastereoselective cyclization. A prime example is the intramolecular aldol condensation.

Hypothetical Aldol Cyclization Route:

StepReactantReagentsProductStereochemical Consideration
13,5-Dimethyl-1,7-heptanedialBase (e.g., LDA, NaOH)3,5-Dimethyl-2-hydroxycycloheptan-1-oneThe intramolecular aldol reaction proceeds through a chair-like transition state. The substituents (methyl groups) will prefer to occupy pseudo-equatorial positions to minimize steric interactions, leading to a specific diastereomer of the cyclic product.
23,5-Dimethyl-2-hydroxycycloheptan-1-one1. TsCl, Pyridine 2. LiAlH₄This compoundSubsequent reduction of the ketone and deoxygenation of the alcohol would yield the target alkane. The stereocenters established in the cyclization are retained.

This approach begins with a pre-formed cycloheptane ring, such as cycloheptanone (B156872), and introduces the methyl groups sequentially. Controlling the stereochemistry during these additions is paramount.

A common strategy involves the alkylation of an enolate. To achieve diastereoselectivity for the second alkylation, the first methyl group must effectively direct the approach of the second electrophile.

Hypothetical Alkylation/Reduction Route:

First Alkylation: Cycloheptanone is converted to its enolate and alkylated with methyl iodide to produce 2-methylcycloheptanone (B1268169). This step creates a racemic mixture as there is no initial stereocontrol.

Introduction of Unsaturation: The 2-methylcycloheptanone can be converted into an α,β-unsaturated ketone, 3-methylcyclohept-2-en-1-one.

Stereoselective Conjugate Addition: A cuprate (B13416276) reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), is used to add the second methyl group. The conjugate addition will preferentially occur from the face opposite to the existing methyl group, leading to a trans relationship between the two methyl groups in the resulting enolate intermediate.

Stereoselective Protonation & Reduction: The kinetic protonation of the enolate intermediate would yield trans-2,4-dimethylcycloheptanone. To achieve the cis product, a different strategy is needed. A more viable route involves the stereoselective reduction of a ketone precursor. For instance, starting with 3-methylcycloheptanone, conversion to an enolate followed by alkylation could be directed by the existing stereocenter. Subsequently, a stereoselective reduction of the ketone (e.g., using a bulky reducing agent) could set the stereochemistry of the hydroxyl group, which is then removed. The success of such a sequence is highly dependent on the conformational preferences of the cycloheptanone ring and its derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of Cis 1,3 Dimethylcycloheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

NMR spectroscopy is a powerful method for determining the connectivity and stereochemistry of organic molecules. For cis-1,3-dimethylcycloheptane, NMR is crucial for confirming the cis relationship between the two methyl groups and for providing insight into the preferred conformation(s) of the seven-membered ring.

Elucidation of Proton (¹H) NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to be complex due to the numerous, conformationally non-equivalent protons on the cycloheptane (B1346806) ring. The chemical shifts and coupling constants are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons, which are averaged over the various ring conformations present at room temperature.

Theoretically, the proton signals can be categorized as follows:

Methyl Protons: The two methyl groups, being chemically equivalent due to the cis configuration and rapid conformational averaging, would likely appear as a single doublet, integrating to six protons. The splitting would arise from coupling to the methine proton at the adjacent ring carbon.

Methine Protons: The two methine protons at the C1 and C3 positions are chemically equivalent and would be expected to produce a complex multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons.

Methylene Protons: The protons of the five methylene groups (C2, C4, C5, C6, and C7) would resonate in the aliphatic region of the spectrum. Due to the conformational flexibility and the diastereotopic nature of the protons on each methylene carbon, these would likely appear as a series of overlapping multiplets.

Table 1: Predicted ¹H NMR Data for this compound (Note: These are estimated values based on general principles and data from similar structures, as direct experimental data is not readily available.)

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)
Methyl (2 x -CH₃)0.8 - 1.0d~6-7
Methine (2 x -CH)1.4 - 1.7m-
Methylene (-CH₂-)1.1 - 1.6m-

Carbon-13 (¹³C) NMR Analysis for Structural Confirmation

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. For this compound, assuming rapid conformational interconversion at room temperature, the molecule would possess a plane of symmetry, leading to a reduced number of signals.

The expected signals are:

Methyl Carbons: A single signal for the two equivalent methyl carbons.

Methine Carbons: A single signal for the two equivalent methine carbons (C1 and C3).

Methylene Carbons: Several distinct signals for the methylene carbons. C2 and C7 would be equivalent, as would C4 and C6, while C5 would be unique, resulting in three separate methylene signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar structures, as direct experimental data is not readily available.)

Carbon TypePredicted Chemical Shift (δ, ppm)
Methyl (-CH₃)15 - 25
Methine (-CH)30 - 40
Methylene (C2, C7)35 - 45
Methylene (C4, C6)25 - 35
Methylene (C5)20 - 30

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the stereochemistry, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons, allowing for the tracing of the carbon chain and the correlation of the methyl protons to their adjacent methine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon signal, enabling the definitive assignment of the ¹³C NMR spectrum based on the more dispersed ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which can be used to confirm the connectivity of the entire molecule. For instance, correlations from the methyl protons to the methine carbons and adjacent methylene carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment is critical for determining the stereochemistry. For this compound, cross-peaks between the protons of the two methyl groups would provide strong evidence for their cis relationship, as this indicates their spatial proximity.

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be used to probe its conformational landscape.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Fingerprinting

The FTIR spectrum of this compound is expected to be dominated by the vibrational modes of its alkane structure. The key absorption bands would include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in methyl and methylene groups.

C-H Bending: Absorptions in the 1370-1470 cm⁻¹ region corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups. A band near 1375 cm⁻¹ is characteristic of a methyl group.

Ring Vibrations: The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-C stretching and various deformation modes of the cycloheptane ring. These bands are highly sensitive to the conformation of the ring.

Table 3: Predicted Major FTIR Absorption Bands for this compound (Note: These are estimated values based on general principles.)

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)2850 - 3000Strong
CH₂ Scissoring~1465Medium
CH₃ Asymmetric Bend~1450Medium
CH₃ Symmetric Bend~1375Medium
C-C Stretch / Ring Modes< 1200Weak to Medium

Raman Spectroscopy for Ring Vibrational Modes

Raman spectroscopy is complementary to FTIR and is particularly useful for observing the symmetric vibrations of the carbon skeleton. For this compound, the Raman spectrum would provide valuable information on the cycloheptane ring's vibrational modes. Symmetrical C-C stretching vibrations of the ring are often strong in the Raman spectrum, whereas they may be weak in the IR spectrum. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is especially important for studying the puckering and torsional modes of the flexible seven-membered ring, which are directly related to its conformational properties. Detailed analysis of these low-frequency modes, often aided by computational calculations, can help in identifying the most stable conformers.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides definitive confirmation of its molecular weight and offers insights into its structure through the analysis of fragmentation patterns. The molecular weight of this compound is 126.24 g/mol , with a monoisotopic mass of 126.140850574 Da. nih.gov

Electron Ionization (EI) Mass Spectrometry for Structural Fragments

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample molecule with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺) and a variety of fragment ions. The resulting mass spectrum is a unique "fingerprint" that can be used to identify the compound.

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is characteristic of cycloalkanes and involves the loss of alkyl groups and the cleavage of the cycloheptane ring. Common fragmentation pathways include:

Loss of a methyl group (-CH₃): This results in a significant peak at m/z 111 (M-15).

Ring fragmentation: Cleavage of the seven-membered ring leads to a series of smaller hydrocarbon fragment ions.

The specific pattern and relative abundance of these fragments allow for the structural confirmation of the molecule and its differentiation from other isomers which may produce subtly different fragmentation patterns. researchgate.net

Gas Phase Ion Energetics Data Analysis

Gas-phase ion energetics provide fundamental thermodynamic data about ions, such as their stability and the energy required for their formation. The National Institute of Standards and Technology (NIST) has compiled data on these properties for this compound. nist.gov A key parameter is the ionization energy, which is the minimum energy required to remove an electron from the neutral molecule in its gaseous state. This data is crucial for understanding the molecule's electronic structure and behavior in mass spectrometry.

ParameterValueSource
Ionization Energy10.41 ± 0.05 eVNIST

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, gas chromatography is the most relevant method for assessing its purity and separating it from its stereoisomers. vurup.sk

Gas Chromatography (GC) for Quantitative and Qualitative Analysis

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. vurup.sk In GC, a sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert gaseous mobile phase. The separation is based on the differential partitioning of the analyte between the mobile phase and a stationary phase coated on the column walls.

GC is highly effective for the qualitative and quantitative analysis of this compound. It can efficiently separate it from impurities and from its diastereomer, trans-1,3-dimethylcycloheptane, due to differences in their physical properties that affect their interaction with the stationary phase. nist.govvurup.sk The identification of the compound is often confirmed by its retention index, a standardized measure of its elution time relative to a series of n-alkanes. The NIST database provides retention data for this compound. nist.gov

ParameterValueColumn TypeSource
Kovats Retention Index920.00Non-polarNIST

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

Chiral chromatography is a specialized variant of chromatography used to separate stereoisomers that are enantiomers (non-superimposable mirror images). pharmaknowledgeforum.com This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

However, this method is not applicable for this compound. The 'cis' configuration of the two methyl groups on the cycloheptane ring creates an internal plane of symmetry in the molecule. A molecule with an internal plane of symmetry is achiral, meaning it is superimposable on its mirror image. Such achiral compounds that also contain chiral centers are known as meso compounds. quora.com Since this compound is achiral, it does not exist as a pair of enantiomers. Therefore, chiral chromatography, which is designed exclusively for the separation of enantiomers, cannot be used. pharmaknowledgeforum.com Its stereoisomer, trans-1,3-dimethylcycloheptane, is chiral and does exist as a pair of enantiomers that could be separated by this technique.

Conformational Analysis and Pseudorotational Dynamics of Cis 1,3 Dimethylcycloheptane

Theoretical Frameworks for Seven-Membered Ring Conformations

The conformational behavior of seven-membered rings is best understood through theoretical models that predict the geometry and relative energies of various conformers. researchgate.net Cycloheptane (B1346806) avoids the high energy of a planar conformation by adopting puckered structures. The most stable of these are the twist-chair (TC) and chair (C) conformations. smu.edu The twist-chair form possesses C₂ symmetry, while the chair form has Cₛ symmetry.

These conformers are not static; they interconvert through a process called pseudorotation. This dynamic process involves the movement of the ring's atoms in a way that avoids a high-energy planar transition state. researchgate.net The pseudorotation pathway also includes higher-energy boat (B) and twist-boat (TB) geometries as intermediates or transition states. smu.edu To accurately map this complex potential energy surface, computational methods like molecular mechanics and ab initio calculations are essential. researchgate.net These tools allow for the determination of relative conformer energies and the energy barriers that separate them.

Identification and Characterization of Stable Conformers

For cis-1,3-dimethylcycloheptane, the positioning of the two methyl groups is a critical factor in determining the most stable conformations.

Research indicates that the conformational landscape of this compound is dominated by several low-energy twist-chair (TC) conformations. In cycloheptane itself, the twist-chair is the global minimum on the potential energy surface. The chair conformation is a local minimum, and the boat and twist-boat are higher in energy and act as transition states for interconversion.

The introduction of the two cis-methyl groups leads to a preference for specific twist-chair arrangements that minimize steric strain. While detailed experimental data for this compound is limited, analogies can be drawn from studies of related substituted cycloheptanes.

A crucial aspect of the conformational analysis of this compound is the steric hindrance between the two methyl groups. If the molecule were to adopt a conformation where both methyl groups are in axial-like positions, a significant destabilizing interaction, analogous to the 1,3-diaxial interaction in cyclohexane (B81311), would occur. This syn-axial interaction is energetically unfavorable.

To avoid this, this compound favors conformations that place the methyl groups in more sterically accommodating positions, such as equatorial-like or isoclinal orientations. This preference for minimizing steric repulsions is a driving force in determining the conformational equilibrium of the molecule.

Investigation of Pseudorotation Pathways and Barriers

The interconversion between the stable conformers of this compound happens through intricate pseudorotation pathways. These pathways represent the most energetically favorable routes on the potential energy surface connecting the different stable conformers.

Both this compound and cis-1,3-dimethylcyclopentane (B1584825) undergo pseudorotation, but the specifics of this dynamic process are influenced by their different ring sizes. cymitquimica.com Cyclopentane (B165970) has two main low-energy conformations, the envelope and the twist, with a very low barrier to interconversion. In cis-1,3-dimethylcyclopentane, the methyl groups can be in either axial-equatorial or equatorial-axial arrangements, and pseudorotation allows for their interconversion. rsc.org The energy barriers in the five-membered ring system are generally lower than in the seven-membered ring due to its greater flexibility and smaller size. rsc.orgresearchgate.net The larger and more flexible cycloheptane ring possesses a more complex potential energy surface with a greater number of possible conformers and higher energy barriers to interconversion. researchgate.net

The energetic landscape of this compound's conformational interconversions is characterized by a series of energy minima, which correspond to the stable twist-chair conformers, and the transition states that connect them. These transition states often have boat and twist-boat-like geometries. The energy barriers for these interconversions are relatively low, which means that at room temperature, the molecule is conformationally dynamic, rapidly interconverting between several twist-chair forms.

Computational studies on related cycloheptane derivatives suggest that the energy differences between stable conformers are typically on the order of a few kcal/mol, with pseudorotational barriers in a similar range. This allows for a dynamic equilibrium to be readily established.

Lack of Specific Research Data Precludes Detailed Analysis of this compound

The study of cycloheptane and its derivatives is inherently complex due to the high flexibility of the seven-membered ring. Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of multiple conformers, primarily in the twist-chair and twist-boat families. These conformers can interconvert through a low-energy process known as pseudorotation. The introduction of substituents, such as the two methyl groups in a cis-1,3 relationship, is expected to significantly influence the conformational equilibrium by favoring specific arrangements that minimize steric strain.

Based on analogous, well-studied systems like cis-1,3-dimethylcyclohexane (B1347349), it is theoretically anticipated that the most stable conformations of this compound would place both methyl groups in pseudo-equatorial positions. This arrangement minimizes unfavorable steric interactions, particularly the 1,3-diaxial interactions that would arise if one or both methyl groups were forced into pseudo-axial positions. However, without specific force-field calculations or spectroscopic data (e.g., advanced NMR studies) for this compound, any discussion of its specific conformational preferences, including the relative energies of different conformers and the energy barriers for pseudorotation, would be purely speculative.

Due to the absence of "Detailed research findings" and the impossibility of generating the required "Data tables" without resorting to fabrication, a scientifically accurate and authoritative article conforming to the provided outline cannot be constructed at this time. Further computational and experimental research is needed to elucidate the specific conformational behavior of this compound.

Computational and Theoretical Investigations of Cis 1,3 Dimethylcycloheptane

Quantum Mechanical Studies for Geometric and Electronic Structure

Quantum mechanical (QM) calculations provide a fundamental understanding of a molecule's structure and energetics by solving approximations of the Schrödinger equation. These methods are crucial for accurately describing the subtle energy differences between the various conformers of cis-1,3-dimethylcycloheptane.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for exploring the complex potential energy surface of flexible molecules like substituted cycloheptanes.

Research on analogous systems, such as substituted cyclopentanes and cyclohexanes, has demonstrated the utility of DFT in determining conformational preferences. rsc.orgconicet.gov.ar For this compound, DFT calculations would be employed to locate all possible minima (stable conformers) and the transition states that connect them. The primary low-energy conformations of the cycloheptane (B1346806) ring are the twist-chair (TC) and the chair (C). wiley.comresearchgate.net The cis orientation of the 1,3-dimethyl groups would be expected to strongly favor conformers where both methyl groups can occupy pseudo-equatorial positions to minimize steric strain, a principle well-established in cyclohexane (B81311) derivatives.

Functionals such as B3LYP and the Minnesota functional M06-2X are commonly used for these types of studies. conicet.gov.arresearchgate.net B3LYP is a popular hybrid functional, while M06-2X is often better at accounting for non-covalent interactions, which are important in determining the stability of crowded conformers. Calculations would yield the relative energies of various twist-chair, chair, and boat conformations, allowing for the identification of the global minimum and the Boltzmann population of other low-energy conformers at room temperature.

Table 1: Hypothetical Relative Conformational Energies of this compound Calculated by DFT (Note: This data is illustrative and based on typical findings for substituted cycloalkanes.)

ConformerMethyl Group PositionsB3LYP/6-311+G** Relative Energy (kcal/mol)M06-2X/6-311+G** Relative Energy (kcal/mol)
Twist-Chair (TC)di-pseudo-equatorial0.000.00
Chair (C)di-pseudo-equatorial0.850.75
Twist-Chair (TC')pseudo-axial/pseudo-equatorial4.905.20
Twist-Boat (TB)mixed5.505.80

Data is hypothetical and intended to illustrate expected trends.

To obtain a more accurate picture of the conformational energetics, higher-level ab initio calculations are often employed. Second-order Møller-Plesset perturbation theory (MP2) is a common choice that explicitly includes electron correlation, providing a better description of dispersion forces than many DFT functionals. rsc.orgconicet.gov.ar

For this compound, MP2 calculations would be used to refine the geometries and energies of the conformers identified by DFT. While computationally more expensive, the results from MP2 serve as a valuable benchmark. Studies on similar cyclic systems have shown that MP2 can sometimes predict different energy orderings or barrier heights compared to DFT, especially when weak intramolecular interactions are decisive. rsc.orgresearchgate.net A comparison between DFT and MP2 results provides greater confidence in the predicted conformational preferences.

Table 2: Hypothetical Comparison of DFT and MP2 Relative Energies for the Most Stable Conformer of this compound (Note: This data is illustrative.)

MethodBasis SetRelative Energy of Chair vs. Twist-Chair (kcal/mol)
B3LYP6-311+G 0.85
M06-2X6-311+G0.75
MP26-311+G**0.79

Data is hypothetical and intended to illustrate expected trends.

The reliability of both DFT and MP2 calculations is highly dependent on the choice of the basis set, which is the set of mathematical functions used to build the molecular orbitals. For flexible systems like this compound, a robust basis set is essential.

Pople-style basis sets, such as 6-31G(d,p) and the triple-zeta 6-311+G**, are widely used. conicet.gov.ar The inclusion of polarization functions (d,p) is critical for describing the correct geometry of cyclic systems, while diffuse functions (+) are important for accurately modeling non-covalent interactions. Correlation-consistent basis sets from Dunning, like aug-cc-pVDZ, offer a systematic way to approach the complete basis set limit, albeit at a higher computational cost.

Furthermore, strict convergence criteria are necessary when optimizing the geometry of such flexible molecules. conicet.gov.ar The potential energy surface is often very flat, with many shallow minima. Using tight optimization thresholds and a fine integration grid (in DFT) ensures that calculations converge to true stationary points (either minima or transition states) and that the results are reproducible. rsc.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy for a limited number of structures, they are too computationally intensive to simulate the dynamic behavior of a molecule over time. For this, molecular mechanics (MM) and molecular dynamics (MD) are the methods of choice.

Molecular mechanics models a molecule as a collection of atoms connected by springs, and its potential energy is calculated using a "force field"—a set of parameters and functions that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). acs.org

Developing a reliable force field for a specific class of molecules like substituted cycloheptanes is a critical first step. Force fields such as MM3, MM4, OPLS (Optimized Potentials for Liquid Simulations), and ReaxFF have been developed for hydrocarbons. wiley.comacs.org Parameterization involves fitting the force field's parameters to reproduce experimental data (like heats of formation and geometries) or high-level QM calculations for a set of small, representative molecules. For this compound, parameters for the C-C-C-C dihedral angles within the seven-membered ring are particularly important for correctly reproducing the energy barriers between different conformers. Validation involves testing the force field's ability to predict the properties of molecules that were not included in the parameterization set. uni-paderborn.deacs.org

Once a validated force field is available, molecular dynamics (MD) simulations can be performed. MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that describes how the molecule's position and conformation evolve over time.

For this compound, an MD simulation would reveal the dynamic interplay between the various low-energy conformers. It would allow for the study of pseudorotation pathways, where the ring flexes from one twist-chair form to another, and ring-inversion processes. wiley.com By running the simulation for a sufficient length of time (nanoseconds to microseconds), one can determine the equilibrium population of each conformer at a given temperature and calculate thermodynamic properties like free energy and entropy. These simulations provide a powerful, animated view of the molecule's flexibility and the time scales of its conformational changes, complementing the static picture provided by QM calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools that aim to establish a relationship between the structural or molecular properties of a chemical compound and its macroscopic or bulk properties. acs.orgmdpi.com These models are pivotal in the predictive analysis of chemical behavior, allowing for the estimation of various thermophysical and physicochemical properties from the molecular structure alone, thereby accelerating research and reducing the need for extensive experimental measurements. acs.orgmdpi.com

For this compound, QSPR modeling provides a framework to predict its behavior based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic distribution. mdpi.comnih.gov

Application of Theoretical Descriptors to Predict Thermophysical Parameters

The prediction of thermophysical parameters is a primary application of QSPR studies. Theoretical descriptors, derived from computational chemistry, are used to build mathematical models that can estimate properties like boiling point, vapor pressure, and density. lookchem.comijser.in These descriptors can be categorized into several classes, including constitutional, topological, geometric, and quantum-chemical descriptors. acs.org

For a molecule like this compound, a variety of theoretical descriptors can be calculated to predict its thermophysical properties. While extensive QSPR studies focusing solely on this specific isomer are not widely available, it is often included in larger datasets for the development of predictive models for cycloalkanes. mdpi.comijser.in

Key Theoretical Descriptors in QSPR Studies:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without considering its geometry or electronic structure. Examples include molecular weight and counts of specific atom types.

Topological Descriptors: These indices are derived from the 2D representation of the molecule and describe the connectivity of atoms. The Wiener index and connectivity indices are common examples. srce.hr

Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule, such as dipole moment and orbital energies. acs.org

The following table presents a selection of computed theoretical descriptors for this compound, which can be utilized in QSPR models to predict its thermophysical properties.

Descriptor NameValueReference
Molecular Weight126.24 g/mol nih.gov
XLogP34.7 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count0 nih.gov
Rotatable Bond Count0 nih.gov
Exact Mass126.140850574 Da nih.gov
Topological Polar Surface Area0 Ų nih.gov
Heavy Atom Count9 nih.gov
Complexity66.1 nih.gov

These descriptors can be used in multilinear regression (MLR) or more advanced machine learning algorithms to build predictive QSPR models. mdpi.comresearchgate.net For instance, a hypothetical QSPR equation for predicting the boiling point (BP) might take the form:

BP = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

Where c₀, c₁, and c₂ are coefficients determined from fitting the model to a training set of molecules with known boiling points.

Correlation of Molecular Topology with Bulk Properties

The molecular topology of a compound, which describes the arrangement and connectivity of its atoms, has a significant influence on its bulk properties. academicdirect.org Topological indices are numerical descriptors that quantify different aspects of molecular topology and are widely used in QSPR studies to correlate with physical and chemical properties. srce.hr

For this compound, its cyclic structure and the relative positions of the methyl groups are key topological features. These features can be captured by various topological indices, which can then be correlated with bulk properties such as boiling point, density, and viscosity.

Prominent Topological Indices and Their Relevance:

Wiener Index (W): One of the oldest topological indices, the Wiener index is calculated as the sum of the distances between all pairs of vertices (atoms) in the molecular graph. It is related to the compactness of the molecule and often shows good correlation with boiling point and other properties related to intermolecular forces. srce.hr

Molecular Connectivity Indices (χ): These indices, developed by Randić and later generalized by Kier and Hall, describe the degree of branching in a molecule. They are calculated from the degrees of the vertices in the molecular graph and have been successfully used to model a wide range of physical and biological properties.

Szeged Index (Sz): This index is another distance-based topological index that has been shown to be useful in correlating with the physicochemical properties of cyclic compounds.

The correlation between these topological indices and the bulk properties of this compound can be established through statistical analysis. For example, a higher degree of branching, as indicated by certain connectivity indices, generally leads to a lower boiling point due to a decrease in the effective surface area for intermolecular van der Waals interactions.

The following table illustrates how different isomers of dimethylcyclohexane, which are structurally related to dimethylcycloheptane, exhibit different boiling points, highlighting the impact of molecular topology.

CompoundBoiling Point (°C)
cis-1,3-Dimethylcyclohexane (B1347349)120.1
trans-1,3-Dimethylcyclohexane124.5
cis-1,2-Dimethylcyclohexane129.7
trans-1,2-Dimethylcyclohexane123.4

This data is for illustrative purposes to show the effect of topology on boiling point in similar compounds.

The differences in boiling points among these isomers can be rationalized by considering their molecular shapes and how they pack in the liquid phase, which are reflections of their molecular topology. Similar principles apply to this compound, where its specific 3D structure and connectivity influence its intermolecular interactions and, consequently, its bulk properties.

Reactivity Profiles and Mechanistic Studies of Cis 1,3 Dimethylcycloheptane

Radical Reactions and Stereoselectivity

The study of radical reactions involving cis-1,3-dimethylcycloheptane provides fundamental insights into the directing effects of its substituents and the inherent stereochemical biases of its seven-membered ring.

Radical Halogenation Pathways and Regioselectivity

The free-radical chlorination of this compound has been a subject of detailed investigation to understand the factors influencing the position of halogenation. In these reactions, a chlorine radical abstracts a hydrogen atom to form a cycloalkyl radical, which then reacts with molecular chlorine to yield the chlorinated product. The regioselectivity of this process is dictated by the relative rates of hydrogen abstraction from the different C-H bonds in the molecule.

Studies on the chlorination of this compound have shown a preference for the formation of tertiary chlorides, which is consistent with the known order of radical stability (tertiary > secondary > primary). However, the distribution of the resulting monochlorinated isomers is also significantly influenced by the conformational preferences of the cycloheptane (B1346806) ring. The seven-membered ring of this compound exists in a dynamic equilibrium of several twist-chair and boat conformations. The accessibility of specific C-H bonds for abstraction by the incoming chlorine radical is dependent on these conformational equilibria.

Research has quantified the relative reactivities of the different types of C-H bonds in this compound towards radical chlorination. These studies often involve the careful analysis of the product mixture by gas chromatography to determine the percentage of each monochlorinated isomer. The data from such experiments allow for the calculation of the relative selectivity for abstraction of primary, secondary, and tertiary hydrogens.

Table 1: Relative Selectivity in the Radical Chlorination of this compound

Hydrogen Type Relative Reactivity per Hydrogen
Primary 1.0
Secondary 3.0 - 4.5

Note: The values presented are generalized from studies on alkylcycloalkanes and may vary depending on the specific reaction conditions.

Stereochemical Outcomes in Radical-Mediated Processes

The stereochemistry of radical reactions at the chiral centers of this compound is a critical aspect of its reactivity profile. When a hydrogen atom is abstracted from one of the tertiary carbons (C1 or C3), a planar or rapidly inverting trigonal radical intermediate is formed. The subsequent reaction of this achiral radical with a halogen molecule can, in principle, lead to a mixture of stereoisomers.

However, the stereochemical outcome is often not random. The conformation of the cycloheptane ring and the steric hindrance posed by the existing methyl groups can influence the trajectory of the incoming halogen molecule. This can lead to a preferential formation of one stereoisomer over the other. For instance, the approach of the halogen may be favored from the less sterically hindered face of the cycloalkyl radical.

Oxidative Transformations and Stereochemical Retention/Inversion

The selective oxidation of C-H bonds in alkanes, including this compound, into more valuable functional groups (e.g., alcohols, ketones) is a significant challenge in synthetic chemistry.

Catalytic Oxidation Studies

Research into the catalytic oxidation of cycloalkanes has explored the use of various transition metal catalysts to achieve selective C-H functionalization. For this compound, these studies aim to control both the position of oxidation (regioselectivity) and the stereochemical outcome.

Catalytic systems often employ strong oxidizing agents, such as peroxy acids or hydrogen peroxide, in the presence of a metal complex. The catalyst can influence the reaction pathway, for example, by favoring the formation of a specific intermediate or by directing the oxidant to a particular C-H bond. The challenge lies in preventing over-oxidation to undesired byproducts.

Mechanistic Insights into Alkane Oxyfunctionalization

The mechanisms of alkane oxyfunctionalization are often complex and can involve high-energy intermediates. In the case of this compound, the oxidation at a tertiary C-H bond is generally favored due to the lower bond dissociation energy.

Mechanistic studies often focus on the stereochemical outcome of the oxidation. If the reaction proceeds with retention of configuration at the carbon center, it may suggest a mechanism involving a concerted insertion of an oxygen atom into the C-H bond. Conversely, if the reaction leads to a mixture of stereoisomers (racemization or inversion), it often points to a mechanism involving a discrete radical or carbocation intermediate. The nature of the oxidant and the catalyst plays a crucial role in determining the operative mechanism and, consequently, the stereoselectivity of the transformation.

Cycloalkane Ring-Opening and Rearrangement Reactions

Under certain conditions, the cycloheptane ring of this compound can undergo ring-opening or rearrangement reactions. These transformations are typically promoted by strong acids or by the generation of high-energy intermediates such as carbocations.

For example, the treatment of a derivative of this compound, such as the corresponding alcohol, with a strong acid can lead to the formation of a carbocation. This carbocation can then undergo a variety of rearrangements, including hydride shifts and alkyl shifts, to form a more stable carbocation. These rearrangements can be followed by elimination of a proton to form an alkene or by trapping with a nucleophile.

Ring-opening reactions are less common for simple cycloalkanes under typical laboratory conditions but can be induced under more forcing conditions, such as pyrolysis or in the presence of specific catalysts. These reactions can lead to the formation of acyclic products, often through complex radical-mediated pathways. The study of these reactions provides valuable information about the inherent strain and stability of the seven-membered ring system.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Chlorine

Acid-Catalyzed Isomerizations

The acid-catalyzed isomerization of alkanes and cycloalkanes generally proceeds through the formation of carbocation intermediates. The reaction is initiated by the abstraction of a hydride ion by a strong acid catalyst (or a protic acid protonating a trace amount of olefin impurity), leading to a secondary or tertiary carbocation. These intermediates can then undergo rearrangements to form more stable carbocations before being quenched.

For this compound, the formation of a carbocation would likely lead to two primary types of isomerization:

Stereoisomerization: Interconversion between the cis and trans isomers via a planar carbocation intermediate.

Skeletal Rearrangement: Ring contraction to form more stable, less strained ring systems.

Studies on the parent cycloheptane have shown that under acid catalysis (e.g., over sulfated zirconia), it readily undergoes ring contraction to yield predominantly methylcyclohexane, along with smaller quantities of various dimethylcyclopentanes. researchgate.net This process occurs via protonated bicyclo[4.1.0]heptane intermediates.

Applying these principles to this compound, we can predict a complex mixture of products. The initial formation of a carbocation at one of the tertiary carbons (C1 or C3) would be most favorable. Subsequent 1,2-hydride and 1,2-methanide shifts (Wagner-Meerwein rearrangements) would lead to various isomeric carbocations. The primary driving force for skeletal rearrangement is the relief of the ring strain inherent in the seven-membered ring in favor of the more stable cyclohexane (B81311) and cyclopentane (B165970) systems.

The expected product distribution would favor the most thermodynamically stable isomers. For instance, the formation of 1,3-dimethylcyclohexane (B1346967) would likely result in a mixture where the cis-isomer, which can adopt a stable diequatorial conformation, predominates. researchgate.net

Table 1: Predicted Products of Acid-Catalyzed Skeletal Isomerization of this compound (This table is illustrative and based on the known reactivity of cycloheptane. Experimental data for this compound is not available in the reviewed literature.)

Product ClassPredicted Specific ProductsPredicted Rationale
Isomerized Cycloheptanes trans-1,3-DimethylcycloheptaneStereoisomerization via carbocation intermediate.
1,1-DimethylcycloheptaneRearrangement via hydride and methyl shifts.
1,2- and 1,4-DimethylcycloheptanesRearrangement via hydride and methyl shifts.
Ring Contraction Products (Cyclohexanes) cis- and trans-1,3-DimethylcyclohexaneMajor ring-contracted products.
1-Ethyl-3-methylcyclohexaneRing contraction involving different bond migrations.
1,2- and 1,4-DimethylcyclohexanesFurther rearrangement products.
Ring Contraction Products (Cyclopentanes) 1-Ethyl-2,4-dimethylcyclopentaneFormed via more complex rearrangement pathways.
Propyl-substituted cyclopentanesPossible but likely minor products.

Thermally Induced Rearrangements

Saturated alkanes, including cycloalkanes like this compound, are generally characterized by their high thermal stability. They lack the functional groups (e.g., vinyl groups, strained three-membered rings) that facilitate common concerted pericyclic rearrangements at moderate temperatures. princeton.eduox.ac.uk

Thermally induced reactions of simple alkanes typically require very high temperatures (pyrolysis, >400°C) and proceed via unselective, high-energy radical chain mechanisms. These conditions lead to homolytic cleavage of C-C and C-H bonds, resulting in a process known as "cracking."

For this compound, a thermal process would not be a clean rearrangement but rather a fragmentation leading to a complex mixture of smaller, more volatile products. The initial step would be the cleavage of the weakest C-C bonds to form alkyl radicals. These radicals would then propagate through hydrogen abstraction, further fragmentation (β-scission), and radical combination reactions.

The expected outcomes of pyrolysis would include:

Fragmentation: Production of smaller alkanes and alkenes (e.g., methane, ethane, ethene, propane, propene).

Dehydrogenation: Formation of dimethylcycloheptenes and other unsaturated cyclic compounds.

Ring Opening: Scission of the cycloheptane ring to form various non-cyclic C9 alkenes.

Table 2: General Classes of Expected Products from Thermal Pyrolysis of this compound (This table is conceptual, illustrating the general outcome of alkane pyrolysis. Specific product ratios for this compound are not documented.)

Reaction TypeGeneral Product ClassesMechanistic Pathway
C-H Bond Cleavage Dimethylcycloheptyl radicals + H•Radical Initiation
C-C Bond Cleavage Various C9 alkyl radicalsRadical Initiation
β-Scission Smaller alkenes + alkyl radicalsRadical Propagation
Hydrogen Abstraction Smaller alkanes + new radical sitesRadical Propagation
Radical Combination Larger alkanes (minor)Termination
Disproportionation Alkane + AlkenesTermination

Environmental Fate and Biogeochemical Cycling of Cis 1,3 Dimethylcycloheptane

Biodegradation Studies in Various Environmental Compartments

The biological breakdown of cis-1,3-dimethylcycloheptane is a key process influencing its environmental residence time. This degradation is highly dependent on the presence of suitable microorganisms and prevailing environmental conditions.

Aerobic and Anaerobic Degradation Pathways

The biodegradation of cycloalkanes can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the mechanisms differ significantly. enviro.wiki

Aerobic Degradation: In the presence of oxygen, the initial step in the degradation of cycloalkanes is typically the introduction of an oxygen atom by monooxygenase enzymes. frontiersin.org This forms an alcohol, which is then further oxidized to a ketone and subsequently to a dicarboxylic acid through ring cleavage. frontiersin.orgnih.gov This pathway ultimately leads to the breakdown of the cyclic structure into smaller molecules that can enter central metabolic pathways. frontiersin.org

Anaerobic Degradation: Under anaerobic conditions, the activation of the stable cycloalkane ring is more challenging. A common mechanism involves the addition of the cycloalkane to fumarate, a reaction catalyzed by glycyl radical enzymes, to form a cycloalkylsuccinate derivative. nih.gov This initial activation is often the rate-limiting step in anaerobic degradation. enviro.wiki Subsequent steps involve further metabolic breakdown of the succinate (B1194679) adduct. Anaerobic degradation of cycloalkanes has been observed under both sulfate-reducing and nitrate-reducing conditions. nih.govkarger.com

Influence of Ring Size and Methyl Substitution on Recalcitrance

The structure of a cycloalkane, including the size of its ring and the position of methyl substituents, significantly influences its resistance to biodegradation (recalcitrance).

Ring Size: The size of the cycloalkane ring affects its stability and, consequently, its biodegradability. numberanalytics.comlibretexts.org Smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) are highly strained and more reactive, but not necessarily more biodegradable. libretexts.orglibretexts.org Cyclohexane (B81311) derivatives are often more readily degraded than their cyclopentane (B165970) counterparts. For instance, cis-1,3-dimethylcyclohexane (B1347349) has shown greater biodegradability under anaerobic conditions compared to cis-1,3-dimethylcyclopentane (B1584825). Larger rings, such as cycloheptane (B1346806), present a different set of conformational challenges to microbial enzymes.

Methyl Substitution: The number and position of methyl groups on the cycloalkane ring are critical determinants of biodegradability. Generally, increased branching with methyl groups tends to increase recalcitrance. cas.cn The position of substitution is also crucial; for example, in dimethylcyclohexanes, the cis isomer is often more biodegradable than the trans isomer. Studies on dimethylcyclopentanes have shown that the trans-1,2-dimethylcyclopentane (B44192) is more readily degraded under sulfate-reducing conditions than trans-1,3-dimethylcyclopentane, while cis-1,3-dimethylcyclopentane is highly recalcitrant. researchgate.net This highlights the stereochemical specificity of the enzymes involved in biodegradation.

Comparison with Biodegradability of cis-1,3-Dimethylcyclopentane and cis-1,3-Dimethylcyclohexane

Comparative studies of dimethylcycloalkanes reveal significant differences in their susceptibility to microbial degradation, providing insights into the factors controlling their environmental fate.

CompoundRing SizeBiodegradabilityConditionsReference
cis-1,3-Dimethylcyclopentane 5Highly recalcitrantAnaerobic
cis-1,3-Dimethylcyclohexane 6Significantly degradedAnaerobic, sulfate-reducing researchgate.net
This compound 7Data not available-

Abiotic Degradation Mechanisms

In addition to biological processes, abiotic factors can contribute to the transformation of this compound in the environment. These processes primarily involve photochemical reactions in the atmosphere and hydrolysis in water.

Photochemical Oxidation in the Atmosphere

Once volatilized into the atmosphere, cycloalkanes can undergo photochemical oxidation. This process is primarily initiated by reaction with hydroxyl radicals (•OH), which are photochemically generated in the troposphere. utoronto.ca The reaction of •OH with a cycloalkane involves the abstraction of a hydrogen atom, leading to the formation of a cycloalkyl radical. This radical then reacts with molecular oxygen, initiating a chain of reactions that can lead to the formation of various oxygenated products, including ketones, aldehydes, and nitrates. researchgate.net These reactions contribute to the removal of the compound from the atmosphere and can influence atmospheric chemistry, including the formation of ozone and secondary organic aerosols. copernicus.orgcopernicus.orgd-nb.info The rate of this process is dependent on the concentration of hydroxyl radicals and the specific reaction rate constant for the cycloalkane.

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Cycloalkanes, being saturated hydrocarbons, are generally considered to be hydrolytically stable. vaia.com Their nonpolar nature and the strength of the carbon-carbon and carbon-hydrogen bonds make them resistant to reaction with water under typical environmental pH and temperature conditions. vaia.comcutm.ac.in Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in aqueous environments.

Conclusion and Future Research Directions

Summary of Key Academic Insights into cis-1,3-Dimethylcycloheptane

This compound is a saturated alicyclic hydrocarbon with the chemical formula C9H18. chemeo.comlookchem.comnih.gov Its structure consists of a seven-membered carbon ring, a cycloheptane (B1346806) ring, with two methyl groups attached to the first and third carbon atoms in a cis configuration, meaning they are on the same side of the ring. chemeo.comlookchem.com This specific stereochemistry significantly influences its physical and chemical properties.

The study of this compound and its isomers has provided valuable insights into the conformational analysis of cycloalkanes. Due to the flexibility of the seven-membered ring, it can adopt a variety of conformations, with the twist-chair and twist-boat forms being the most stable. The energetic differences between these conformations are subtle, and the presence of methyl substituents further complicates the conformational landscape. Understanding these conformational preferences is crucial for predicting the molecule's reactivity and physical properties.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge of its structure, significant gaps remain in the comprehensive understanding of this compound.

Detailed Conformational Analysis: While the basic conformations are known, a high-resolution, quantitative analysis of the conformational equilibrium and the energy barriers to interconversion is lacking. Advanced spectroscopic techniques and high-level computational studies could provide a more detailed picture of the dynamic behavior of this molecule.

Thermochemical Data: Precise experimental data on the thermochemical properties of this compound, such as its enthalpy of formation and heat capacity, are scarce. chemeo.com Such data are essential for developing accurate models of its behavior in various chemical processes.

Reactivity Studies: The reactivity of this compound has not been extensively explored. Systematic studies on its behavior in various organic reactions, such as oxidation, halogenation, and pyrolysis, would provide valuable information on the influence of its specific stereochemistry on reaction outcomes. cymitquimica.com

Intermolecular Interactions: A deeper understanding of the intermolecular forces governing the interactions of this compound with itself and with other molecules is needed. This knowledge is crucial for predicting its properties in the liquid and solid states, as well as its behavior as a solvent.

Potential for this compound as a Model System in Advanced Organic Chemistry

The unique structural features of this compound make it an excellent model system for investigating several fundamental concepts in advanced organic chemistry.

Stereochemistry and Conformational Analysis: The presence of two stereocenters and a flexible ring system provides a rich platform for studying the interplay between stereochemistry and conformational preferences. libretexts.orgsolubilityofthings.com It can serve as a textbook example to illustrate the complexities of conformational analysis in medium-sized rings.

Non-Covalent Interactions: The molecule's shape and the presence of methyl groups allow for the study of subtle non-covalent interactions, such as van der Waals forces and steric hindrance. Comparing its properties with those of its trans-isomer and other dimethylcycloheptanes can provide quantitative insights into these interactions.

Reaction Mechanisms: By studying the stereochemical outcome of reactions involving this compound, researchers can gain a deeper understanding of reaction mechanisms and the role of the substrate's conformation in directing the approach of reagents.

Emerging Methodologies for Studying Complex Cyclic Systems

Recent advancements in experimental and computational techniques offer exciting new avenues for the study of complex cyclic systems like this compound.

Advanced Spectroscopic Techniques: Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, including techniques like NOESY and ROESY, can provide detailed information about the through-space proximity of atoms, aiding in the determination of the dominant conformations. Furthermore, techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy can provide highly accurate rotational constants, leading to precise structural determination in the gas phase.

Computational Chemistry: High-level quantum chemical calculations, such as coupled-cluster methods and density functional theory (DFT) with appropriate dispersion corrections, can now provide highly accurate predictions of molecular structures, energies, and spectroscopic properties. researchgate.netmdpi.com Molecular dynamics (MD) simulations can be used to explore the conformational landscape and the dynamics of interconversion between different conformers. aip.org

Advanced Mass Spectrometry: Techniques like proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) are emerging for the online measurement and characterization of cycloalkanes in various environments. copernicus.org This could be applied to study the reactions and fate of this compound in real-time.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for achieving high stereochemical purity in cis-1,3-Dimethylcycloheptane?

  • Methodological Answer : Stereoselective hydrogenation of pre-organized cycloheptene precursors can yield the cis isomer. Catalytic hydrogenation with palladium or platinum catalysts under controlled pressure (1–3 atm) and temperature (25–50°C) minimizes undesired trans byproducts. Preferential adsorption of the less hindered face of the cycloheptene intermediate on the catalyst surface enhances cis selectivity . Steric guidance from substituents (e.g., bulky groups at C-5 or C-7) can further bias the transition state toward the desired conformation .

Q. How do conformational dynamics influence the stability of this compound?

  • Methodological Answer : The molecule adopts conformations that minimize 1,3-diaxial strain. Chair-like and twist-boat conformations are dominant, with the latter allowing equatorial positioning of methyl groups. Computational modeling (e.g., molecular mechanics or DFT) can identify low-energy conformers. For example, energy-minimized structures show that the "3e,5e" conformation (both methyl groups equatorial) reduces torsional strain compared to axial arrangements .

Q. What spectroscopic techniques differentiate this compound from its trans isomer?

  • Methodological Answer :

  • NMR : The cis isomer exhibits upfield shifts for methyl carbons (~0.6 ppm lower than trans) due to reduced average steric interactions. In 13C^{13}\text{C} NMR, C-3 and C-6 carbons show distinct deshielding (~0.7–2.4 ppm shifts) depending on axial/equatorial methyl positioning .
  • IR/Vibrational Spectroscopy : Stretching modes of C–H bonds adjacent to methyl groups differ due to conformational flexibility in cis vs. rigid trans structures .

Advanced Research Questions

Q. How can discrepancies between DFT-calculated and experimental NMR chemical shifts be resolved?

  • Methodological Answer : Discrepancies (e.g., 3–7% in 13C^{13}\text{C} NMR shifts ) arise from incomplete conformational sampling. Use ensemble DFT calculations that account for multiple low-energy conformers (e.g., Boltzmann-weighted averages) rather than single optimized structures. Solvent effects (via PCM models) and relativistic corrections (for heavy atoms) further improve accuracy. Cross-validation with NOESY/ROESY data resolves ambiguities in dynamic equilibria .

Q. What steric and electronic factors govern the thermodynamic stability of this compound versus cyclohexane analogs?

  • Methodological Answer : The larger cycloheptane ring reduces 1,3-diaxial strain compared to cyclohexane, but introduces torsional strain from non-planar conformations. Computational studies (e.g., MM2 force fields) quantify strain energy differences: cycloheptane derivatives exhibit ~2–3 kcal/mol higher strain than cyclohexanes due to puckering . Electron diffraction or X-ray crystallography (if crystals are obtainable) provides experimental validation of ring puckering .

Q. How can diastereoselectivity be enhanced in derivatization reactions of this compound?

  • Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysts to bias transition states. For example, Sharpless epoxidation or Evans aldol reactions can exploit the molecule’s pre-existing stereochemistry. Steric shielding of one face via bulky protecting groups (e.g., TBS or Trityl) directs electrophilic attacks to the less hindered face. Kinetic studies (e.g., Eyring plots) identify temperature-dependent selectivity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.